8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide
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Overview
Description
8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxamide group linked to a pyridin-4-yl ethyl chain at the 3-position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or peracids.
Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as 2-(pyridin-4-yl)ethylamine, under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The chlorine atom at the 8-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The quinoline core is known for its biological activity, and modifications at different positions can lead to compounds with diverse biological properties, such as antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the quinoline core and the pyridin-4-yl ethyl chain suggests potential interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The pyridin-4-yl ethyl chain may enhance binding affinity to specific proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group at a different position.
Quinoline-3-carboxamide derivatives: Various derivatives with modifications at different positions.
Uniqueness
8-chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the pyridin-4-yl ethyl chain differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Biological Activity
8-Chloro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include a chloro substituent, a hydroxy group, and a carboxamide functional group. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClN2O2. The presence of the chloro and hydroxy groups enhances its reactivity and biological activity compared to other quinoline derivatives.
Property | Value |
---|---|
Molecular Formula | C16H15ClN2O2 |
Molecular Weight | 302.76 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains. Studies indicate that it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting its antimicrobial effects .
- Anticancer Properties : Preliminary investigations suggest that this compound can induce apoptosis in cancer cell lines such as Colo320. Its mechanism may involve the disruption of cell signaling pathways critical for cancer cell proliferation .
- Photosynthesis Inhibition : In studies involving plant models like Spinacia oleracea and Chlorella vulgaris, the compound demonstrated significant inhibition of photosynthesis, indicating potential applications in herbicide development .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit various enzymes involved in critical biological processes, including those related to DNA replication and cell signaling pathways.
- Cell Cycle Disruption : By interfering with the normal cell cycle, it can lead to increased apoptosis in cancer cells.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Antimicrobial Efficacy : A study tested the compound against multiple Gram-positive and Gram-negative bacteria, revealing potent activity comparable to standard antibiotics .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated on HeLa cells and primary mouse fibroblast cultures. Results indicated low toxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further development .
- Photosynthesis Inhibition : In experiments assessing photosynthetic activity in Chlorella vulgaris, the compound showed inhibition rates similar to established photosynthesis inhibitors, indicating its potential use in agricultural applications .
Properties
Molecular Formula |
C17H14ClN3O2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
8-chloro-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-3-1-2-12-15(14)21-10-13(16(12)22)17(23)20-9-6-11-4-7-19-8-5-11/h1-5,7-8,10H,6,9H2,(H,20,23)(H,21,22) |
InChI Key |
KVFABPGDIQLMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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